methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate
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Overview
Description
Methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate is an organic compound with a complex structure It contains a pyrimidine ring substituted with a chloro and a methylsulfanyl group, linked to a butanoate ester through a beta-alanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-5-methylsulfanyl pyrimidine with suitable reagents under controlled conditions.
Introduction of the Beta-Alanyl Moiety: The beta-alanyl group is introduced through a coupling reaction, often using peptide coupling reagents like EDCI or DCC.
Esterification: The final step involves esterification to form the butanoate ester, typically using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of pyrimidine derivatives on biological systems, including their interactions with proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The chloro and methylsulfanyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar in structure but with a methoxy group instead of a methylsulfanyl group.
4-Chloro-2-methylthiopyrimidine: Lacks the beta-alanyl and butanoate ester moieties.
Uniqueness
Methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the beta-alanyl moiety and the butanoate ester differentiates it from other pyrimidine derivatives, potentially leading to unique applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H19ClN4O4S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 4-[3-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]propanoylamino]butanoate |
InChI |
InChI=1S/C14H19ClN4O4S/c1-23-11(21)4-3-6-16-10(20)5-7-17-13(22)12-9(15)8-18-14(19-12)24-2/h8H,3-7H2,1-2H3,(H,16,20)(H,17,22) |
InChI Key |
NEMKXUSVRDDWSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)CCNC(=O)C1=NC(=NC=C1Cl)SC |
Origin of Product |
United States |
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